molecular formula C13H10N2O2S B5516255 N-1,2-benzisoxazol-3-yl-2-(2-thienyl)acetamide

N-1,2-benzisoxazol-3-yl-2-(2-thienyl)acetamide

Cat. No. B5516255
M. Wt: 258.30 g/mol
InChI Key: CMWOJGOOLJTGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzisoxazole derivatives are important heterocycles with various pharmacological activities. They are of significant interest due to their chemical and physical properties, which lend themselves to a wide range of applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzisoxazole derivatives often involves the functional substitution of the benzisoxazole ring. For example, a simple method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for the preparation of a series of 3,5-disubstituted benzoxazoles, demonstrates the versatility of these compounds in chemical synthesis (Khodot & Rakitin, 2022).

Molecular Structure Analysis

The molecular structure of benzisoxazole derivatives can be determined using techniques such as high-resolution mass spectrometry, NMR, and IR spectroscopy. These methods provide detailed information on the molecular geometry, bond lengths, and angles, essential for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Benzisoxazole compounds participate in various chemical reactions, leading to the formation of diverse derivatives with different functional groups. These reactions are crucial for modifying the compound's chemical properties and enhancing its applicability in different fields.

Physical Properties Analysis

The physical properties of benzisoxazole derivatives, such as melting points, boiling points, solubility, and crystal structure, are investigated to understand their behavior in different environments. These properties are influenced by the molecular structure and the nature of substituents on the benzisoxazole ring.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are studied to predict how these compounds interact with other chemicals. This information is vital for their use in chemical synthesis and drug design. For instance, the determination of pKa values of newly synthesized benzothiazole acetamide derivatives provides insights into their acidity and potential reactivity (Duran & Canbaz, 2013).

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to N-1,2-benzisoxazol-3-yl-2-(2-thienyl)acetamide has focused on synthesizing and characterizing derivatives with potential biological activities. One study reported the green ultrasound synthesis and characterization of 1,4-disubstituted 1,2,3-triazoles tethering a bioactive benzothiazole nucleus. This process involves the 1,3-dipolar cycloaddition reaction, showing significant reductions in reaction times and higher yields under ultrasound irradiation (Rezki, 2016). Another study focused on the synthesis and evaluation of acetamide derivatives for their analgesic activity, demonstrating the potential of these compounds in medical applications (Kaplancıklı et al., 2012).

Biological Activities

Several studies have explored the biological activities of acetamide derivatives. Antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings revealed considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of these compounds (Yurttaş et al., 2015). Moreover, the synthesis and evaluation of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors indicate their potential in industrial applications, demonstrating promising inhibition efficiencies (Yıldırım & Çetin, 2008).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of related compounds have been a significant focus of research. For instance, the synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives and their evaluation for various biological activities including urease inhibition, demonstrated notable antimicrobial and antioxidant activities (Gull et al., 2016). Additionally, the green synthesis of N-substituted benzimidazoles showed promising Methicillin-resistant Staphylococcus aureus (MRSA) inhibitors, indicating the importance of these compounds in addressing antibiotic resistance (Chaudhari et al., 2020).

Future Directions

Given the wide range of biological activities exhibited by benzisoxazole derivatives, this compound could potentially be of interest in medicinal chemistry . Further studies could explore its synthesis, properties, and biological activity.

properties

IUPAC Name

N-(1,2-benzoxazol-3-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-12(8-9-4-3-7-18-9)14-13-10-5-1-2-6-11(10)17-15-13/h1-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWOJGOOLJTGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.